C-DIM12

概要

準備方法

合成経路と反応条件

C-DIM12の合成は、触媒の存在下、4-クロロベンズアルデヒドとインドールを反応させることから始まります。 反応は通常、穏やかな条件下で行われ、ジメチルスルホキシド(DMSO)などの溶媒を使用して反応を促進します .

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、この化合物の合成は、標準的な有機合成技術を使用してスケールアップすることができます。 主なステップには、中間体の調製と、その後、制御された条件下での反応による高純度this compoundの生成が含まれます .

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、対応する酸化された生成物を形成することができます。

還元: この化合物は還元反応を起こすこともでき、還元された誘導体の生成につながります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化されたインドール誘導体を生成する可能性がありますが、還元は還元されたインドール化合物を生成する可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学反応の分析

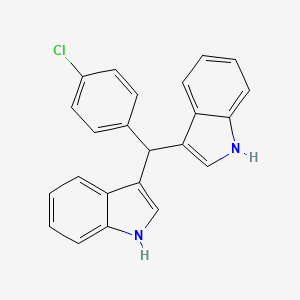

Key Structural Features:

-

Molecular Formula : C₂₃H₁₇ClN₂

-

SMILES Notation : ClC1=CC=C(C(C2=CNC3=C2C=CC=C3)C4=CNC5=C4C=CC=C5)C=C1

Metabolic Reactions

C-DIM12 undergoes extensive hepatic metabolism, primarily involving oxidation and glucuronidation . Studies in murine models identified the following pathways:

Table 1: Major Metabolic Pathways of this compound

| Reaction Type | Site of Metabolism | Metabolite Identified | Key Enzymes/Processes |

|---|---|---|---|

| Oxidative Dehalogenation | Liver, Kidney | C-DIM8 (dechlorinated analog) | CYP450-mediated oxidation |

| Glucuronidation | Liver Microsomes | This compound-glucuronide | UDP-glucuronosyltransferase |

| Indole Ring Oxidation | Plasma, Urine | Hydroxy-C-DIM12 | CYP1A2, CYP3A4 |

-

Oxidative Dehalogenation : Loss of the chlorine substituent generates C-DIM8, a metabolite observed in urine and liver .

-

Glucuronidation : Conjugation with glucuronic acid enhances water solubility for renal excretion .

3.1. Mass Spectrometric Fragmentation

This compound exhibits characteristic fragmentation patterns under LC-MS/MS:

Table 2: MS/MS Fragmentation Data

| Ion Transition (m/z) | Fragment Identity | Relative Abundance (%) |

|---|---|---|

| 355.1 → 116.0 | Indole moiety | 100 |

| 355.1 → 243.1 | Chlorophenyl-indole moiety | 75 |

| 371.1 → 132.0 | Hydroxylated indole | 30 |

3.2. Microsomal Stability

In murine liver microsomes:

Table 3: Pharmacokinetic Parameters in Mice

| Parameter | Value (Mean ± SD) |

|---|---|

| Oral Bioavailability | 62% ± 8% |

| Plasma Half-life (t₁/₂) | 3.2 ± 0.7 hours |

| Brain-to-Plasma Ratio | 3.1:1 |

Chemical Interactions

This compound inhibits NF-κB by stabilizing nuclear corepressor proteins, reducing pro-inflammatory gene expression . This interaction is non-covalent and reversible.

Degradation Under Stress Conditions

科学的研究の応用

C-DIM12 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of indole derivatives in various chemical reactions.

Biology: Investigated for its role in modulating biological pathways, particularly those involving nuclear receptors.

Medicine: Explored for its potential therapeutic effects in cancer treatment and neuroprotection.

作用機序

C-DIM12は、主に核レセプターNurr1(NR4A2)の活性化を通じて効果を発揮します。この活性化は、炎症や細胞生存に関与するものを含む、さまざまなシグナル伝達経路の調節につながります。 この化合物は、炎症性メディエーターの発現を阻害し、ドーパミン作動性ニューロンの生存を促進することが示されており、神経変性疾患に対する潜在的な治療薬となっています .

類似の化合物との比較

類似の化合物

C-DIM5: this compoundの別のアナログであり、NR4A1に対する親和性が高くなっています。

This compoundの独自性

This compoundは、NR4A2に対する高い親和性と、強力な神経保護作用と抗炎症作用により、ユニークです。 さまざまなC-DIMアナログの中で、this compoundは、神経保護とがん治療において最も大きな可能性を示しています .

類似化合物との比較

Similar Compounds

C-DIM5: Another analog of C-DIM12, which has a greater affinity for NR4A1.

C-DIM8: Similar to this compound but with different effects on NR4A1.

Uniqueness of this compound

This compound is unique due to its high affinity for NR4A2 and its potent neuroprotective and anti-inflammatory effects. Among the different C-DIM analogs, this compound has shown the most significant potential in neuroprotection and cancer treatment .

生物活性

C-DIM12, a synthetic compound derived from the indole family, is recognized for its role as a ligand for the nuclear receptor Nurr1. This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties, particularly in models of neurodegenerative diseases such as Parkinson's disease and conditions involving brain inflammation.

This compound functions primarily through its interaction with the Nurr1 receptor, which is crucial for the development and maintenance of dopaminergic neurons. Research indicates that this compound enhances Nurr1 activity, leading to the suppression of pro-inflammatory signaling pathways, particularly those mediated by NF-κB. This modulation results in decreased expression of inflammatory cytokines and chemokines in various cellular models.

Key Research Findings

-

Neuroprotective Effects :

- In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound demonstrated significant neuroprotective effects. Oral administration of this compound (25 mg/kg) preserved dopaminergic neurons in the substantia nigra and striatum, suggesting a protective role against neurotoxic stress .

- A study showed that this compound improved neurological function and reduced neuron loss in models of intracerebral hemorrhage (ICH) by suppressing microglial activation and inflammatory mediators such as IL-6 and CCL2 .

-

Anti-inflammatory Properties :

- This compound effectively inhibited pro-inflammatory gene transcription in BV-2 microglial cells stimulated with lipopolysaccharide (LPS). This inhibition was associated with enhanced Nurr1-dependent transrepression of NF-κB at inflammatory gene promoters .

- The compound also selectively altered the secretion of inflammatory chemokines, demonstrating its potential to modulate immune responses in various cellular contexts .

Study on Neuroinflammation

A recent study investigated the effects of this compound on neuroinflammation following ICH. Mice treated with this compound showed:

- Reduced Microglial Activation : Immunohistochemical analysis revealed a significant decrease in activated microglia/macrophages after treatment with this compound at doses of 50 mg/kg and 100 mg/kg.

- Improved Neurological Outcomes : Behavioral assessments indicated that treated mice exhibited better recovery in motor functions compared to controls .

Study on Parkinson's Disease Model

In another study focused on Parkinson's disease:

- Dopaminergic Neuron Preservation : Mice receiving this compound alongside MPTP showed a notable preservation of dopamine neurons compared to those receiving only MPTP.

- Mechanistic Insights : The protective effects were linked to the activation of Nurr1 and subsequent downregulation of inflammatory pathways .

Data Tables

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Carbone et al., 2015 | MPTP-induced PD | 25 mg/kg/day | Preserved dopaminergic neurons; reduced inflammation |

| De Miranda et al., 2018 | ICH model | 50 mg/kg/day | Improved neurological function; reduced microglial activation |

| Recent Study (2023) | In vitro LPS stimulation | 10 µM | Altered chemokine secretion; inhibited inflammatory response |

特性

IUPAC Name |

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLRXTDMXOFBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。